molecular formula C20H22O3S2 B064900 Ethyl 3-(benzylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate CAS No. 172516-45-9

Ethyl 3-(benzylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

Cat. No. B064900
M. Wt: 374.5 g/mol
InChI Key: XFYSUPHMJSFOLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with various reagents to produce fused thiophene derivatives. These reactions can yield compounds with high potential for pharmaceutical uses, indicating a versatile approach to generating structurally complex thiophenes (Mohareb, R., Mohamed, M. H., & Wardakhan, W., 2000).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various spectroscopic techniques, including IR, NMR, and X-ray diffraction. For example, a new azo-Schiff base related to the target compound was characterized, confirming its planar geometric structure with a slight deviation and intermolecular hydrogen bond formation (Menati et al., 2020).

Chemical Reactions and Properties

Ethyl 3-(benzylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate can undergo various chemical reactions, leading to the formation of novel heterocyclic compounds. For instance, reactions with ethyl acetoacetate or active methylene compounds can synthesize fused heterocyclic systems, demonstrating the reactivity of thiophene derivatives towards generating pharmacologically relevant molecules (Wardaman, W. W., 2000).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, can be determined through various analytical methods. The study of related compounds' crystal structures has provided insights into their stability, conformation, and potential intermolecular interactions, which are critical for understanding their behavior in different environments and their potential applications (Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity with nucleophiles, electrophiles, or the ability to undergo photochemical reactions, are essential for the application of these compounds in synthesis and drug design. Studies on related thiophene derivatives have explored their reactivity, providing a foundation for developing new synthetic methodologies and compounds with desired biological activities (Ghorab et al., 1995).

Scientific Research Applications

  • Pharmaceutical Applications : Some derivatives of Ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene, which is structurally similar to the compound , have shown high potential for pharmaceutical uses (Mohareb, Mohamed, & Wardakhan, 2000).

  • Antimicrobial and Antioxidant Properties : Compounds like Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and Ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates have been synthesized and shown to exhibit significant antimicrobial and antioxidant activities (Raghavendra et al., 2016).

  • Synthesis of Azo-Schiff Bases : A specific azo-Schiff base, "Ethyl 2-((E)-(4-((E)-(4-ethylphenyl)diazenyl)-2hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate", was synthesized and characterized, indicating potential applications in dye and pigment production (Menati, Mir, & Notash, 2020).

  • Anticancer Activity : Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related compound, was used to synthesize new heterocycles that displayed potent anticancer activity against colon HCT-116 human cancer cell lines (Abdel-Motaal, Alanzy, & Asem, 2020).

  • Disperse Dyes for Polyester : Derivatives of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene, closely related to the compound , were used to create azo dyes with good coloration and fastness properties on polyester (Sabnis & Rangnekar, 1989).

  • Adenosine Receptor Antagonists : A study found that derivatives like Ethyl 3-(benzylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate showed binding to adenosine receptors as antagonists, indicating potential therapeutic applications (van Rhee et al., 1996).

Safety And Hazards

As with all chemicals, safety precautions should be taken when handling thiophene derivatives. Always refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed information on safety and hazards.


properties

IUPAC Name

ethyl 3-benzylsulfanyl-6,6-dimethyl-4-oxo-5,7-dihydro-2-benzothiophene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3S2/c1-4-23-18(22)17-14-10-20(2,3)11-15(21)16(14)19(25-17)24-12-13-8-6-5-7-9-13/h5-9H,4,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYSUPHMJSFOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CC(CC(=O)C2=C(S1)SCC3=CC=CC=C3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381104
Record name ethyl 3-(benzylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(benzylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

CAS RN

172516-45-9
Record name ethyl 3-(benzylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-(benzylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(benzylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(benzylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Reactant of Route 4
Ethyl 3-(benzylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(benzylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Reactant of Route 6
Ethyl 3-(benzylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

Citations

For This Compound
1
Citations
AM van Rhee, SM Siddiqi, N Melman… - Journal of medicinal …, 1996 - ACS Publications
A novel class of non-nitrogen-containing heterocycles, the tetrahydrobenzothiophenones, was found to bind to adenosine receptors as antagonists in the micromolar range. Affinity was …
Number of citations: 41 pubs.acs.org

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